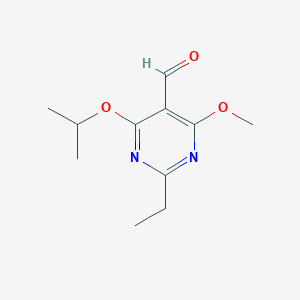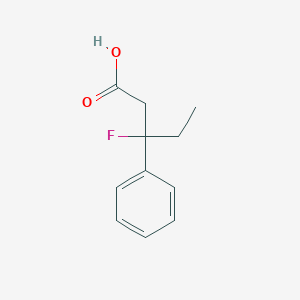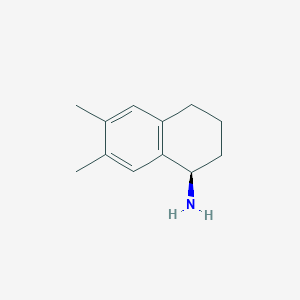
2-Ethyl-4-isopropoxy-6-methoxypyrimidine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-4-isopropoxy-6-methoxypyrimidine-5-carbaldehyde is a pyrimidine derivative known for its unique chemical structure and potential applications in various fields. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are found in many biologically active molecules, including nucleotides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-isopropoxy-6-methoxypyrimidine-5-carbaldehyde typically involves the selective displacement of functional groups on a pyrimidine ring. One common method is the Vilsmeier-Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . Another strategy involves regioselective dechlorination of 2,4-dichloropyrimidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-isopropoxy-6-methoxypyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce aldehyde groups to alcohols.
Substitution: This reaction can replace functional groups on the pyrimidine ring with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
2-Ethyl-4-isopropoxy-6-methoxypyrimidine-5-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of nucleotides and nucleic acids.
Industry: It can be used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-isopropoxy-6-methoxypyrimidine-5-carbaldehyde involves its interaction with various molecular targets. In biological systems, it can interact with nucleic acids, potentially affecting processes like DNA replication and transcription. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-4-isopropoxy-6-methylpyrimidine: Similar structure but lacks the methoxy and aldehyde groups.
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde: Contains amino and dichloro groups instead of ethyl and isopropoxy groups.
Uniqueness
2-Ethyl-4-isopropoxy-6-methoxypyrimidine-5-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in scientific research and industry.
Properties
Molecular Formula |
C11H16N2O3 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
2-ethyl-4-methoxy-6-propan-2-yloxypyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C11H16N2O3/c1-5-9-12-10(15-4)8(6-14)11(13-9)16-7(2)3/h6-7H,5H2,1-4H3 |
InChI Key |
KEQCPFXTHICVQT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(C(=N1)OC(C)C)C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-methylbenzenesulfonate;[(2S)-1-(trifluoromethoxy)butan-2-yl]azanium](/img/structure/B13108485.png)






![Cis-Tert-Butyl-Octahydropyrido[4,3-F][1,4]Oxazepine-8(2H)-Carboxylate](/img/structure/B13108540.png)
![5,6-Dimethyl-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B13108545.png)

![6-(Difluoromethoxy)-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B13108550.png)

